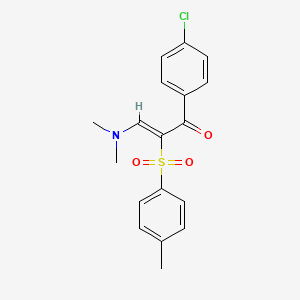

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one

Description

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one is a complex organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and a methylphenylsulfonyl group

Properties

IUPAC Name |

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylphenyl)sulfonylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c1-13-4-10-16(11-5-13)24(22,23)17(12-20(2)3)18(21)14-6-8-15(19)9-7-14/h4-12H,1-3H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQHRTHKAGPFIL-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\N(C)C)/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine and 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that the incorporation of sulfonyl groups can enhance the efficacy of anticancer agents by improving their solubility and bioavailability. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the dimethylamino group is known to contribute to enhanced interaction with microbial membranes, potentially leading to increased antibacterial effects. In vitro studies have demonstrated that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Photochemical Applications

The structural features of this compound make it suitable for photochemical applications. Its ability to undergo photochemical reactions can be exploited in the development of light-sensitive materials or in photodynamic therapy for cancer treatment, where light activation leads to localized therapeutic effects .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactive double bond allows for various chemical transformations, making it a useful building block for synthesizing more complex organic molecules. The versatility of the compound can facilitate the development of new pharmaceuticals or functional materials with tailored properties .

Case Study 1: Anticancer Evaluation

A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of compounds related to this compound for their anticancer properties. The study found that specific modifications to the sulfonyl group significantly enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against common pathogens. Results indicated that modifications to the dimethylamino group improved antibacterial activity, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-2-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]ethanone

- 1-(4-Chlorophenyl)-3-(methylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one

- 1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]propane

Uniqueness

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one , also known by its chemical identifier CAS 956792-44-2, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 4-chlorophenyl group,

- A dimethylamino moiety,

- A 4-methylbenzenesulfonyl substituent,

- An α,β-unsaturated carbonyl system.

This structural configuration is believed to contribute significantly to its biological activities.

Research indicates that the biological activity of this compound may involve multiple pathways, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cellular environments. Studies have shown that derivatives of similar structures can effectively scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

- Anti-inflammatory Effects : Evidence suggests that this compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This activity is crucial for developing treatments for inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer effects .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Case Study 1: Antioxidant Properties

In a study examining the antioxidant effects of similar compounds, it was found that this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was administered to a model of induced inflammation, resulting in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use in treating chronic inflammatory conditions.

Case Study 3: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that it significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.